2-(2-Tert-butyl-1-methyl-1H-imidazol-5-YL)ethanamine
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Overview
Description
2-(2-Tert-butyl-1-methyl-1H-imidazol-5-YL)ethanamine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butyl-1-methyl-1H-imidazol-5-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Scientific Research Applications
2-(2-Tert-butyl-1-methyl-1H-imidazol-5-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butyl-1-methyl-1H-imidazol-5-YL)ethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. The tert-butyl and methyl groups can modulate the compound’s lipophilicity and steric properties, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyl)-1-methylimidazole: Contains a tert-butyldimethylsilyl group instead of a tert-butyl group.
1-Methylimidazole: Lacks the tert-butyl group, making it less sterically hindered.
2-Phenylimidazole: Features a phenyl group instead of a tert-butyl group, altering its chemical properties.
Uniqueness
2-(2-Tert-butyl-1-methyl-1H-imidazol-5-YL)ethanamine is unique due to the presence of both tert-butyl and methyl groups on the imidazole ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-(2-tert-butyl-3-methylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-12-7-8(5-6-11)13(9)4/h7H,5-6,11H2,1-4H3 |
InChI Key |
PYENPOJYCUSFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(N1C)CCN |
Origin of Product |
United States |
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